molecular formula C8H17O4S- B8510692 2-Ethylhexyl sulfate

2-Ethylhexyl sulfate

Cat. No. B8510692
M. Wt: 209.29 g/mol
InChI Key: MHGOKSLTIUHUBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05659072

Procedure details

This mixture is neutralized with aqueous 8% sodium hydroxide solution, with a molar ratio of sodium hydroxide to all of the acidic species of 1.05. After separation of the two phases obtained, verification is made that the organic phase is free of AA and of 2-ethylhexyl sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[S:3]([O-:15])([O:6][CH2:7][CH:8]([CH2:13][CH3:14])[CH2:9][CH2:10][CH2:11][CH3:12])(=[O:5])=[O:4]>>[S:3]([OH:15])([O:6][CH2:7][CH:8]([CH2:13][CH3:14])[CH2:9][CH2:10][CH2:11][CH3:12])(=[O:4])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC(CCCC)CC)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of the two phases
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(OCC(CCCC)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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